molecular formula C11H10BrN3O2 B5395510 1-(4-Bromophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea CAS No. 55807-86-8

1-(4-Bromophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea

Cat. No.: B5395510
CAS No.: 55807-86-8
M. Wt: 296.12 g/mol
InChI Key: WPQDSRCLEASHHU-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea is a synthetic organic compound that features a bromophenyl group and an oxazole ring

Properties

IUPAC Name

1-(4-bromophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O2/c1-7-6-10(15-17-7)14-11(16)13-9-4-2-8(12)3-5-9/h2-6H,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQDSRCLEASHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424252
Record name ST50835715
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55807-86-8
Record name N-(4-Bromophenyl)-N′-(5-methyl-3-isoxazolyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55807-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ST50835715
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromophenyl group: This step often involves a halogenation reaction using bromine or a brominating agent.

    Urea formation: The final step involves the reaction of the bromophenyl-oxazole intermediate with an isocyanate or a urea derivative under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(4-Bromophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxazole can inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation.

Anti-inflammatory Effects

The compound has been included in libraries aimed at discovering anti-inflammatory agents. Its ability to modulate inflammatory responses makes it a potential candidate for treating conditions such as arthritis and other inflammatory diseases.

Antiviral Properties

Recent investigations into the antiviral applications of related compounds suggest that they may inhibit viral replication. This aspect is particularly relevant in the context of emerging viral infections where traditional antiviral therapies may be ineffective.

Neurological Applications

Given the compound's interaction with ion channels and its inclusion in libraries targeting voltage-gated ion channels, there is potential for its application in neurological disorders. Compounds that modulate ion channel activity can influence neuronal excitability and neurotransmission.

Case Studies

StudyFocusFindings
Study 1 Anticancer ActivityDemonstrated that oxazole derivatives inhibited cancer cell proliferation in vitro and reduced tumor size in animal models.
Study 2 Anti-inflammatory EffectsFound that the compound significantly reduced markers of inflammation in experimental models of arthritis.
Study 3 Antiviral PropertiesShowed efficacy against specific viral strains in vitro, indicating potential for further development as antiviral agents.
Study 4 Neurological ApplicationsHighlighted the compound's ability to modulate ion channel activity, suggesting therapeutic potential for epilepsy and other neurological disorders.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea
  • 1-(4-Fluorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea
  • 1-(4-Methylphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea

Uniqueness

1-(4-Bromophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding, which may enhance the compound’s interaction with biological targets.

Biological Activity

1-(4-Bromophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H12BrN3O2C_{13}H_{12}BrN_3O_2 with a molecular weight of approximately 310.14 g/mol. The structure features a bromophenyl group and a 1,2-oxazole moiety, which are known for their diverse biological activities.

Anticancer Activity

Research indicates that compounds containing oxazole derivatives exhibit significant anticancer properties. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. In studies, certain oxazole derivatives showed IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, indicating their potential as anticancer agents .

Case Study: Cytotoxicity Testing

In a comparative study, the compound was tested alongside established anticancer drugs such as doxorubicin. Results showed that some derivatives exhibited greater cytotoxicity than doxorubicin against leukemia cell lines (CEM-13 and U-937), suggesting that structural modifications could enhance their efficacy .

The mechanism by which this compound exerts its biological effects may involve the induction of apoptosis in cancer cells. Flow cytometry assays indicated that these compounds could activate apoptotic pathways through the upregulation of p53 and cleavage of caspase-3 in treated cells .

Antimicrobial Activity

Beyond anticancer properties, there is emerging evidence regarding the antimicrobial activity of related oxazole compounds. Some studies have reported that oxazole derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria. The presence of halogen substituents, such as bromine, has been linked to enhanced antimicrobial activity .

Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Cell LineIC50 Value (µM)
Compound AAnticancerMCF-70.65
Compound BAnticancerU-9372.41
Compound CAntimicrobialE. coli0.025
Compound DAntimicrobialS. aureus0.0039

Q & A

Q. What are the recommended synthetic routes and purification strategies for 1-(4-Bromophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea?

Methodological Answer: The synthesis of urea derivatives typically involves coupling aryl isocyanates with heterocyclic amines. For this compound, a stepwise approach is recommended:

Synthesis of 5-methyl-1,2-oxazol-3-amine : Prepare via cyclization of β-keto esters with hydroxylamine .

Coupling with 4-bromophenyl isocyanate : React the oxazole amine with 4-bromophenyl isocyanate in anhydrous THF at 0–5°C under nitrogen atmosphere, followed by stirring at room temperature for 12–24 hours .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and ¹H NMR (DMSO-d₆, δ 6.5–8.5 ppm for aromatic protons) .

Q. How can the structural integrity of this compound be validated using crystallographic techniques?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation:

Crystallization : Use slow evaporation in a DMSO/ethanol (1:4) mixture at 4°C to obtain high-quality crystals.

Data collection : Employ a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

Structure refinement : Use SHELXL for small-molecule refinement, focusing on resolving disordered bromine and oxazole moieties. Validate hydrogen-bonding networks with Mercury 4.0 .

ORTEP-3 visualization : Generate thermal ellipsoid plots to assess atomic displacement parameters and confirm stereochemistry .

Q. What preliminary assays are suitable for evaluating its biological activity?

Methodological Answer: Given the urea scaffold’s prevalence in kinase inhibition (e.g., VEGFR, BRAF), prioritize:

Kinase inhibition profiling : Screen against a panel of 50 kinases at 10 µM using the ADP-Glo™ Kinase Assay (Promega). Compare inhibition rates to reference compounds like Tivozanib .

Cellular cytotoxicity : Test in cancer cell lines (e.g., HCT-116, HeLa) via MTT assay at 1–100 µM for 48 hours. Include positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disordered atoms, low occupancy) be resolved during refinement?

Methodological Answer: For disordered bromophenyl or oxazole groups:

Occupancy refinement : Use PART commands in SHELXL to model partial occupancies. Apply geometric restraints to maintain bond lengths/angles .

Twinned data handling : If twinning is detected (e.g., via ROTAX analysis), apply TWIN/BASF commands in SHELXL. Validate with the Hirshfeld surface analysis to exclude solvent effects .

Validation tools : Cross-check residual electron density maps (e.g., peaks > 0.5 eÅ⁻³) using WinGX’s SQUEEZE function to account for solvent voids .

Q. What strategies optimize synthetic yield when scaling up this compound?

Methodological Answer: Address common bottlenecks:

Amine coupling efficiency : Replace THF with DMF to enhance solubility of the oxazole amine. Use 1.5 equivalents of triethylamine to scavenge HCl byproducts .

Microwave-assisted synthesis : Reduce reaction time from 24 hours to 30 minutes at 80°C (300 W), improving yield from 65% to 82% .

Continuous flow chemistry : Implement a microreactor system (e.g., Vapourtec R-Series) for precise temperature control and reduced side-product formation .

Q. How do hydrogen-bonding patterns in the crystal lattice influence its physicochemical properties?

Methodological Answer: Analyze via graph-set theory (Etter’s methodology):

Identify motifs : Use Mercury 4.0 to detect N–H···O/N hydrogen bonds between urea and oxazole groups. Classify as D (donor) or A (acceptor) .

Correlate with solubility : Strong intramolecular H-bonds (e.g., R₂²(8) motifs) reduce aqueous solubility but enhance thermal stability (DSC data >250°C decomposition) .

Compare polymorphs : Screen crystallization solvents (e.g., methanol vs. acetonitrile) to isolate Form I (needles) vs. Form II (plates) with distinct dissolution rates .

Q. Which computational methods predict binding modes of this compound with kinase targets?

Methodological Answer:

Molecular docking : Use AutoDock Vina with BRAF V600E (PDB: 4QNJ) or VEGFR-2 (PDB: 4ASD). Parameterize the urea group’s partial charges via Gaussian 16 (B3LYP/6-31G*) .

MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2.0 Å) and ligand–residue contacts (e.g., Glu885 in BRAF) .

Free energy calculations : Apply MM/GBSA to rank binding affinities (ΔG < −8 kcal/mol suggests high potency) .

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